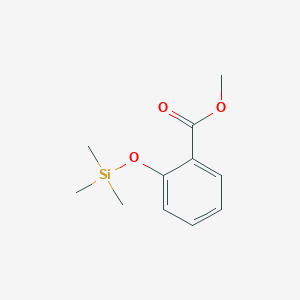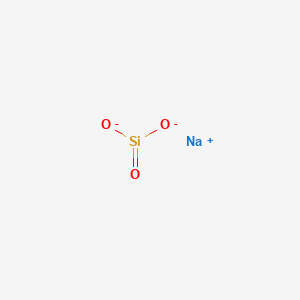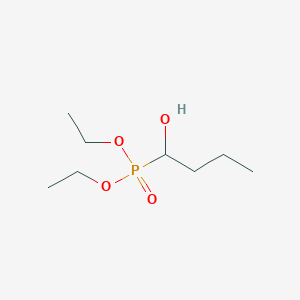
Diethyl 1-hydroxybutylphosphonate
Overview
Description
Diethyl 1-hydroxybutylphosphonate is an organophosphorus compound with the molecular formula C8H19O4P and a molecular weight of 210.2078 . . This compound is characterized by the presence of a phosphonate group attached to a 1-hydroxybutyl chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Diethyl 1-hydroxybutylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of butyraldehyde with diethyl phosphite . The reaction typically occurs under an inert atmosphere and at room temperature, yielding the desired product with high efficiency . Another method involves the use of a palladium catalyst for the cross-coupling of H-phosphonate diesters with aryl and vinyl halides . This method is efficient and can be completed in less than 10 minutes under microwave irradiation .
Chemical Reactions Analysis
Diethyl 1-hydroxybutylphosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The compound can also participate in substitution reactions with halides and other nucleophiles . Major products formed from these reactions include phosphonic acids and their derivatives .
Scientific Research Applications
Diethyl 1-hydroxybutylphosphonate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of various organophosphorus compounds . In biology, it serves as a precursor for the synthesis of biologically active phosphonates, which have applications in drug development and enzyme inhibition . In medicine, phosphonates derived from this compound are investigated for their potential as antiviral and antibacterial agents . Industrially, this compound is used in the production of flame retardants and plasticizers .
Mechanism of Action
The mechanism of action of diethyl 1-hydroxybutylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity . The compound can also undergo hydrolysis to release phosphonic acid, which can further interact with biological molecules . These interactions are crucial for its biological activity and industrial applications.
Comparison with Similar Compounds
Diethyl 1-hydroxybutylphosphonate can be compared with other similar compounds such as diethyl phosphite and butylphosphonic acid . While diethyl phosphite is primarily used as a reagent in organic synthesis, this compound offers additional functionality due to the presence of the hydroxybutyl group . Butylphosphonic acid, on the other hand, lacks the ester functionality, making this compound more versatile in various chemical reactions .
Properties
IUPAC Name |
1-diethoxyphosphorylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O4P/c1-4-7-8(9)13(10,11-5-2)12-6-3/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNCNQNIDOVSQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(O)P(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334014 | |
| Record name | Diethyl 1-hydroxybutylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17477-67-7 | |
| Record name | Diethyl P-(1-hydroxybutyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17477-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 1-hydroxybutylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



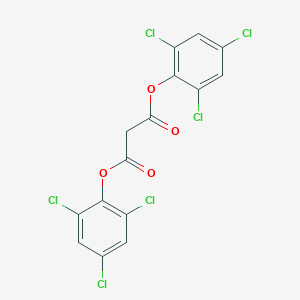
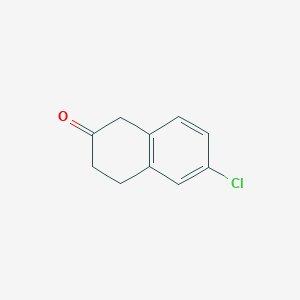
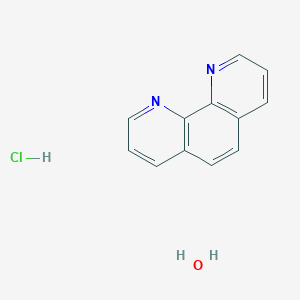
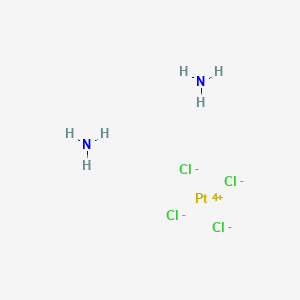
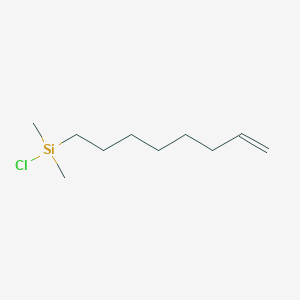
![Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester](/img/structure/B101125.png)
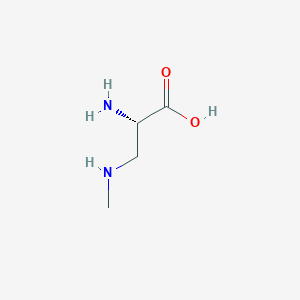
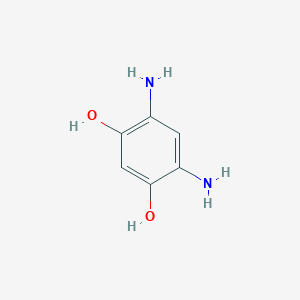
![[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea](/img/structure/B101132.png)
